molecular formula C7H14S B048987 2-(Ethylthio)-3-methyl-1-butene CAS No. 114232-59-6

2-(Ethylthio)-3-methyl-1-butene

Cat. No.: B048987
CAS No.: 114232-59-6
M. Wt: 130.25 g/mol
InChI Key: PWOZNERNVFOHSN-UHFFFAOYSA-N
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Description

2-(Ethylthio)-3-methyl-1-butene is an organosulfur compound with the molecular formula C7H14S and a molecular weight of 130.25 g/mol . This chemical, bearing the CAS Registry Number 114232-59-6, is classified as a vinyl sulfide and is provided as a high-purity material for research and development purposes . The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use. Researchers investigating the structure-stability relationships of vinyl sulfides have studied this compound. Available thermochemistry data indicates an enthalpy of reaction (ΔrH°) of -7.1 ± 0.8 kJ/mol for its isomerization in the liquid phase, providing insight into the stabilization energies conferred by its specific alkyl and alkylthio substituents . This makes it a compound of interest in fundamental studies of organic sulfur chemistry and material stability. The related stereoisomer, (E) 1-Ethylthio-3-methyl-1-butene (CAS 107323-20-6), is also known .

Properties

CAS No.

114232-59-6

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-ethylsulfanyl-3-methylbut-1-ene

InChI

InChI=1S/C7H14S/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3

InChI Key

PWOZNERNVFOHSN-UHFFFAOYSA-N

SMILES

CCSC(=C)C(C)C

Canonical SMILES

CCSC(=C)C(C)C

Other CAS No.

114232-59-6

Synonyms

2-ethylsulfanyl-3-methyl-but-1-ene

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Antimicrobial Potential: Ethylthio groups in pyrimidine derivatives (e.g., 7a–d) improve activity against Gram-positive bacteria and fungi, likely by enhancing membrane penetration or targeting thiol-dependent enzymes . While this compound lacks a pyrimidine backbone, its ethylthio moiety could synergize with the alkene for similar bioactivity, warranting further study.

Agrochemical Relevance: Organophosphates like Demeton and Demeton-S-methyl () utilize ethylthio groups for systemic insecticidal action. The target compound’s simpler structure may serve as a precursor or intermediate in synthesizing such agents .

Notes and Limitations

  • Direct experimental data on This compound are scarce; comparisons rely on structural analogs and theoretical calculations.
  • The compound’s volatility and stability under storage conditions require empirical validation.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate ratio : Stoichiometric excess of ethyl mercaptan to drive completion.

  • Temperature : 20–80°C, balancing reactivity and volatility of 3-methyl-1-butene (b.p. 20°C).

  • Solvent : Non-polar media (e.g., hexane) to mimic the hydrophobic environment of 3-methyl-1-butene.

Example Protocol :

  • Combine 3-methyl-1-butene (1.0 equiv) and ethyl mercaptan (1.2 equiv) in hexane.

  • Add AIBN (0.1 equiv) and irradiate at 365 nm for 6–12 hours.

  • Purify via fractional distillation (20–77°C at 100 mm Hg) to isolate the product.

This method aligns with industrial practices for alkene functionalization, though regioselectivity must be verified via NMR or GC-MS.

Nucleophilic Substitution of Halogenated Intermediates

A two-step synthesis involving halogenation followed by thiolate displacement could yield the target compound. Drawing from the purification techniques for 3-methyl-1-butene, this approach would first introduce a leaving group (e.g., bromide) at the β-position of 3-methyl-1-butene, followed by reaction with sodium ethanethiolate.

Step 1: Allylic Bromination

3-methyl-1-butene+NBSlight2-bromo-3-methyl-1-butene\text{3-methyl-1-butene} + \text{NBS} \xrightarrow{\text{light}} \text{2-bromo-3-methyl-1-butene}

Conditions:

  • N-bromosuccinimide (NBS) in CCl₄ under radical initiation.

  • Temperature: 0–25°C to suppress polymerization.

Step 2: Thiolate Displacement

2-bromo-3-methyl-1-butene+NaSEtThis compound+NaBr\text{2-bromo-3-methyl-1-butene} + \text{NaSEt} \rightarrow \text{this compound} + \text{NaBr}

Conditions:

  • Polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Stoichiometric excess of sodium ethanethiolate to minimize elimination.

Dehydrohalogenation of β-Hydroxy Sulfides

A less conventional route involves the dehydration of β-hydroxy sulfide precursors. For example, 2-(ethylthio)-3-methyl-1-butanol could undergo acid-catalyzed dehydration to form the desired alkene.

Synthetic Pathway :

  • Epoxidation : React 3-methyl-1-butene with m-CPBA to form an epoxide.

  • Ring-Opening : Treat the epoxide with ethanethiol under acidic conditions to yield β-hydroxy sulfide.

  • Dehydration : Use H₃PO₄ or Al₂O₃ at 150–200°C to eliminate water.

Industrial-Scale Considerations

The patent literature emphasizes the importance of continuous flow systems and in situ purification for scaling thioether synthesis. Key metrics include:

ParameterOptimal RangeSource
Temperature130–220°C
Catalyst Loading0.5–2.0 wt%
Residence Time1–5 minutes
Solvent Composition2–50% organic

For this compound, these conditions would minimize resinification and polymerization—common issues in unsaturated aldehyde chemistry .

Q & A

Q. What is the correct IUPAC nomenclature for 2-(Ethylthio)-3-methyl-1-butene, and how do structural isomers influence its reactivity?

Methodological Answer: The IUPAC name is derived by prioritizing the longest carbon chain containing the double bond (butene). The ethylthio (-S-C₂H₅) group is at position 2, and a methyl (-CH₃) substituent is at position 3. Structural isomers, such as positional or geometric isomers (e.g., 3-(ethylthio)-2-methyl-1-butene), can alter steric hindrance and electronic properties, impacting reactivity in electrophilic additions or cycloadditions . Computational tools like ChemDraw or PubChem’s structure validation can resolve ambiguities.

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A common approach involves thiol-ene coupling :

Step 1 : React 3-methyl-1-buten-3-ol with ethyl mercaptan (C₂H₅SH) under acid catalysis (e.g., H₂SO₄) to form the thioether.

Step 2 : Dehydrate the intermediate using POCl₃ or P₂O₅ to yield the alkene.
Alternative routes include nucleophilic substitution of a halogenated precursor (e.g., 3-methyl-1-buten-2-yl bromide) with sodium ethylthiolate (NaSEt) . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers?

Methodological Answer:

  • ¹H NMR : The ethylthio group (-S-CH₂CH₃) shows a triplet (~1.3 ppm, CH₃) and a quartet (~2.5 ppm, SCH₂). The double bond (1-butene) gives two distinct vinyl proton signals (δ 4.9–5.5 ppm). Methyl groups adjacent to sulfur or the double bond split these signals predictably.
  • IR : The C=S stretch (~600–700 cm⁻¹) and C=C stretch (~1640 cm⁻¹) confirm functionality.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of -SCH₂CH₃ or CH₃ groups) differentiate isomers. High-resolution MS (HRMS) validates molecular formulas .

Q. How should researchers design toxicity assays for this compound in aquatic ecosystems?

Methodological Answer: Adopt OECD Test Guidelines:

  • Acute Toxicity : Use Daphnia magna (48-h LC50) and algae (Scenedesmus quadricauda, 72-h EC50 for growth inhibition) at concentrations ranging from 1–100 mg/L. Monitor mortality/algal density spectrophotometrically.
  • Chronic Toxicity : Expose organisms to sublethal doses (1–10 mg/L) over 21 days, measuring reproductive output (e.g., neonates per daphnid) or chlorophyll-a content in algae. Compare results to structurally related thioethers (e.g., demeton, LC50 = 20.2 mg/L for Daphnia ).

Q. How do reaction conditions (temperature, solvent polarity) affect the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Thermal Conditions : At 80–100°C in nonpolar solvents (toluene), the electron-rich double bond favors endo selectivity with dienophiles like maleic anhydride.
  • Lewis Acid Catalysis : BF₃·Et₂O in dichloromethane shifts regioselectivity toward ortho-adducts due to sulfur’s coordination with the catalyst. Monitor via TLC (Rf comparison) and isolate products using flash chromatography .

Q. How can contradictory data on thioether reactivity be resolved in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

  • Trace Oxidants : Sulfur oxidation to sulfoxides/sulfones alters reactivity. Use reducing agents (e.g., NaBH₄) during purification.
  • Isomer Presence : GC-MS or HPLC (C18 column, acetonitrile/water) identifies co-eluting isomers.
  • Catalyst Poisoning : Pd-based catalysts may deactivate due to sulfur binding. Switch to Ru or Ni catalysts for Suzuki-Miyaura couplings .

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